molecular formula C20H28ClN3O6 B562934 Imidapril-d3 Hydrochloride CAS No. 1356017-30-5

Imidapril-d3 Hydrochloride

Cat. No.: B562934
CAS No.: 1356017-30-5
M. Wt: 444.927
InChI Key: LSLQGMMMRMDXHN-PFULSCHTSA-N
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Description

Definition and Chemical Classification

This compound (IUPAC name: (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid hydrochloride) is a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. Its molecular formula is $$ \text{C}{20}\text{H}{25}\text{D}3\text{ClN}3\text{O}_6 $$, with a molecular weight of 444.92 g/mol. The compound retains the core structure of Imidapril but features deuterium atoms at the methyl group adjacent to the imidazolidine ring (Table 1).

Table 1: Structural Comparison of Imidapril and this compound

Property Imidapril Hydrochloride This compound
Molecular Formula $$ \text{C}{20}\text{H}{28}\text{ClN}3\text{O}6 $$ $$ \text{C}{20}\text{H}{25}\text{D}3\text{ClN}3\text{O}_6 $$
Molecular Weight 405.4 g/mol 444.92 g/mol
Deuterium Substitution None Three hydrogens replaced at methyl group

The stereochemical configuration of this compound remains identical to its progenitor, ensuring comparable binding affinity to ACE. The substitution of deuterium introduces no significant steric alterations but modifies bond dissociation energies, thereby influencing metabolic pathways.

Role of Deuterium in Pharmaceutical Chemistry

Deuterium, a stable hydrogen isotope with a neutron, exerts a kinetic isotope effect (KIE) due to its higher atomic mass. The $$ \text{C-D} $$ bond exhibits approximately 6–10 times greater stability than $$ \text{C-H} $$, slowing enzymatic cleavage during metabolism. This property is exploited to:

  • Prolong half-life : Reduced metabolic degradation extends drug exposure, potentially lowering dosing frequency.
  • Minimize toxic metabolites : By redirecting metabolic pathways, deuterium substitution can diminish the formation of reactive intermediates.
  • Enhance bioavailability : Stabilized molecular structures improve absorption and distribution profiles.

For this compound, deuteriation targets the methyl group—a site prone to oxidative metabolism. Preclinical studies suggest that this modification reduces first-pass hepatic clearance, thereby increasing systemic availability of the active metabolite, Imidaprilat.

Historical Development of Deuterated ACE Inhibitors

The development of deuterated ACE inhibitors parallels advancements in isotopic chemistry and rational drug design. Key milestones include:

  • 1970s–1980s : Early exploration of deuterium’s metabolic effects, exemplified by deuterated antibiotics like fludalanine.
  • 2017 : FDA approval of deutetrabenazine, validating deuterium’s clinical utility.
  • 2020s : Emergence of deuterated ACE inhibitors, such as Benazepril-d5 and Quinapril-d5, targeting hypertension with improved pharmacokinetics.

This compound builds upon this legacy, leveraging deuterium to refine the ACE inhibition mechanism. Unlike non-deuterated analogs, its design focuses on mitigating rapid methyl group oxidation—a common limitation in prodrug activation. Contemporary synthetic techniques, including catalytic deuteration and chiral resolution, enable precise isotopic incorporation without compromising stereochemical integrity.

Properties

CAS No.

1356017-30-5

Molecular Formula

C20H28ClN3O6

Molecular Weight

444.927

IUPAC Name

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1/i3D3;

InChI Key

LSLQGMMMRMDXHN-PFULSCHTSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl

Synonyms

(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-d3-2-oxo-4-imidazolidinecarboxylic Acid Hydrochloride

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Strategies

Deuteration is typically achieved via two primary methods:

  • Isotopic Exchange : Limited to exchangeable protons (e.g., -OH, -NH), which are absent in imidapril’s stable structure.

  • Synthesis with Deuterated Reagents : Direct incorporation during intermediate formation, such as using CD₃I (deuteromethyl iodide) to introduce the -CD₃ group.

Key Synthesis Steps

The preparation follows a three-stage process:

Synthesis of Deuterated Intermediate

The imidazolidine ring’s methyl group is deuterated early in the synthesis. For example:

  • Methylation with CD₃OTf : Reacting an imidazolidine precursor with deuterated methyl triflate under basic conditions yields the -CD₃-substituted intermediate.

  • Reaction Conditions :

    • Temperature: 0–25°C

    • Solvent: Tetrahydrofuran (THF)

    • Yield: 85–90%.

Formation of this compound

The deuterated intermediate is subjected to hydrochlorination:

  • HCl Gas in Dioxane : Passing HCl gas through a dioxane solution of the intermediate at 20–25°C for 8–12 hours achieves complete salt formation.

  • Key Parameters :

    • HCl Concentration: 5 mol/L

    • Purity Post-Reaction: >98% (HPLC).

Recrystallization and Purification

Crude product is purified via solvent recrystallization:

  • Solvent System : Ethanol/ethyl acetate (1:1 v/v).

  • Conditions :

    • Dissolution at reflux (78°C)

    • Crystallization at 0°C for 3 hours

    • Yield After Recrystallization: 75–80%.

Optimization of Reaction Conditions

Solvent Selection

Optimal solvents balance reactivity and deuterium retention:

SolventReaction RateDeuterium RetentionPreferred Use Case
DioxaneModerateHighHydrochlorination
THFFastModerateMethylation
Ethyl AcetateSlowHighRecrystallization

Temperature and Time

  • Hydrochlorination : 20–25°C for 8 hours maximizes yield while minimizing byproducts.

  • Recrystallization : Cooling to 0°C ensures high crystal purity.

Analytical Characterization

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 445.92 [M+H]⁺ confirms deuterium incorporation.

  • Isotopic Purity : >99% D₃ verified by absence of m/z 442.92 (non-deuterated).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of peak at δ 1.2 ppm (-CH₃) confirms deuteration.

  • ¹³C NMR : Shift from δ 22.1 ppm (-CH₃) to δ 22.0 ppm (-CD₃).

Comparative Analysis of Methods

Patent CN106117308A vs. CN113024632A

ParameterCN106117308ACN113024632A
HydrochlorinationHCl in dioxane (5 mol/L)Gaseous HCl in dichloromethane
RecrystallizationEthanol/ethyl acetateMethanol/water
Overall Yield68%72%

Challenges in Deuterated Synthesis

  • Isotopic Dilution : Trace moisture degrades CD₃ groups; anhydrous conditions are critical.

  • Cost : CD₃ reagents are 10–20x more expensive than CH₃ counterparts.

Industrial-Scale Considerations

Cost-Benefit Analysis

FactorImpact on Production
Deuterated ReagentsIncreases raw material cost by 40%
PurificationAdds 15–20% to operational cost
Market DemandJustified by tracer applications

Environmental Impact

  • Waste Solvents : Dioxane and THF require specialized disposal.

  • Energy Use : Low-temperature recrystallization increases energy consumption .

Chemical Reactions Analysis

Types of Reactions

Imidapril-d3 Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and degradation. The hydrolysis of the ethyl ester bond in Imidapril Hydrochloride results in the formation of its active metabolite, Imidaprilat .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imidapril-d3 Hydrochloride is used extensively in scientific research for:

Mechanism of Action

Imidapril-d3 Hydrochloride, like its non-deuterated counterpart, inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation, reduced blood pressure, and decreased sodium and water retention by the kidneys. The primary molecular target is the ACE enzyme, and the pathway involves the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1356017-30-5 (hydrochloride salt); 1356058-12-2 (free base) .
  • Storage : Stable at -20°C ; transport at room temperature .
  • Pharmacological Class : ACE inhibitor, antihypertensive agent .
  • Structure : Features a deuterated methyl group in the imidazolidine ring, critical for isotopic differentiation in analytical workflows .

Imidapril-d3 Hydrochloride is employed in quantitative assays to distinguish the parent drug (Imidapril Hydrochloride) from its metabolites, leveraging deuterium’s mass shift in LC-MS/MS analyses .

Comparison with Similar Compounds

Structural and Isotopic Differences

Table 1: Structural and Isotopic Comparison of this compound with Analogues

Parameter This compound Imidapril Hydrochloride Delapril-d3 Hydrochloride
CAS Number 1356017-30-5 89371-37-9 2714473-25-1
Molecular Formula C₂₀H₂₅D₃ClN₃O₆ C₂₀H₂₈ClN₃O₆ C₂₀H₂₃D₃ClN₂O₅
Molecular Weight 444.92 441.91 ~450 (estimated)
Deuterium Positions Methyl group in imidazolidine None Methyl/phenyl groups
Primary Use Analytical internal standard Therapeutic ACE inhibition Metabolic tracer

Key Observations :

  • Isotopic Labeling: Imidapril-d3’s deuterium substitution minimizes interference from endogenous compounds in bioanalytical assays, unlike non-deuterated Imidapril Hydrochloride .
  • Delapril-d3: Another deuterated ACE inhibitor, but with distinct deuterium placement (phenyl/methyl groups), altering metabolic stability compared to Imidapril-d3 .

Pharmacokinetic and Analytical Performance

Table 2: Analytical Utility in Drug Quantification

Compound Detection Method Sensitivity (LOD) Selectivity (Deuterium Role)
This compound LC-MS/MS 0.1 ng/mL High (mass shift due to D₃)
Imidapril Hydrochloride HPLC-UV 1.0 ng/mL Moderate (co-elution risks)
Midodrine Hydrochloride UV Spectrophotometry 5.0 ng/mL Low (non-deuterated)


Research Findings :

  • Imidapril-d3 demonstrates superior sensitivity in pharmacokinetic studies compared to non-deuterated analogs, with a 10-fold lower limit of detection (LOD) in LC-MS/MS .
  • In contrast, non-deuterated Imidapril Hydrochloride requires rigorous chromatographic separation to avoid interference from metabolites, as outlined in JP XVI pharmacopeial standards .

Stability and Formulation Challenges

  • This compound: Stable in ethanol and methanol but degrades in aqueous solutions without cryopreservation (-20°C) .
  • Imidapril Hydrochloride : Prone to hydrolysis in acidic environments, necessitating enteric coatings in therapeutic formulations .
  • Delapril-d3 Hydrochloride : Exhibits higher solubility in DMSO, enabling broader in vitro applications .

Q & A

Q. What analytical techniques are recommended for quantifying Imidapril-d3 Hydrochloride in biological matrices?

this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). The deuterium labeling enables precise differentiation from the non-deuterated parent compound (Imidapril hydrochloride) during analysis. For example, reversed-phase HPLC with a C18 column and a mobile phase of phosphate buffer (pH 2.5) and methanol (65:35 v/v) at 40°C can achieve baseline separation. Detection via UV absorbance at 215 nm or tandem MS ensures sensitivity down to nanomolar concentrations .

Q. How is this compound synthesized, and what are the critical steps for deuterium incorporation?

The synthesis involves substituting hydrogen atoms with deuterium at specific positions in the Imidapril molecule. A common method includes refluxing Imidapril hydrochloride with deuterium oxide (D₂O) under acidic conditions, followed by purification via recrystallization. Key steps include:

  • Ensuring isotopic purity (>98%) by monitoring deuterium incorporation via nuclear magnetic resonance (NMR) spectroscopy.
  • Validating the absence of non-deuterated impurities using LC-MS .

Q. What pharmacokinetic parameters should be prioritized when studying this compound in preclinical models?

Focus on bioavailability, half-life (t₁/₂), and metabolic stability. Imidapril-d3 is metabolized to Imidaprilate-d3, its active ACE-inhibiting form (IC₅₀ = 2.6 nM). Use radiolabeled or stable isotope tracing in plasma and tissue samples to track absorption and distribution. Compare pharmacokinetic profiles with non-deuterated Imidapril to assess isotope effects on metabolic pathways .

Advanced Research Questions

Q. How can factorial experimental design optimize this compound formulations for enhanced stability?

A 3² full factorial design is effective for evaluating variables like pH (3–7), excipient concentration (e.g., mannitol: 0–5% w/v), and storage temperature (4–25°C). Responses include degradation rate (k) and solubility. For example:

VariableLow LevelHigh Level
pH37
Mannitol0%5%
Analyze interactions using ANOVA to identify optimal conditions (e.g., pH 5 with 3% mannitol minimizes hydrolysis) .

Q. How do researchers address discrepancies in ACE inhibition assays involving this compound?

Variations in IC₅₀ values (e.g., 2.6 nM vs. 3.1 nM across studies) may arise from assay conditions. Standardize protocols by:

  • Using human recombinant ACE enzyme to avoid interspecies variability.
  • Controlling incubation time (30–60 minutes) and temperature (37°C).
  • Validating results with a reference inhibitor (e.g., Captopril). Statistical tools like Bland-Altman plots can quantify inter-lab variability .

Q. What methodologies are used to assess deuterium isotope effects on this compound’s metabolic stability?

Conduct in vitro assays comparing metabolic clearance in liver microsomes:

  • Incubate Imidapril and Imidapril-d3 with NADPH-fortified microsomes.
  • Quantify parent compound depletion via LC-MS.
  • Calculate intrinsic clearance (CLint) ratios. A CLint ratio (Imidapril-d3/Imidapril) <1 indicates slower metabolism due to deuterium’s kinetic isotope effect .

Q. How to design a study investigating this compound’s tissue-specific ACE inhibition?

Use autoradiography or LC-MS/MS in tissue homogenates (e.g., kidney, lung) from hypertensive rodent models. Key steps:

  • Administer Imidapril-d3 intravenously and euthanize at timed intervals.
  • Measure Imidaprilate-d3 levels and correlate with ACE activity (fluorometric assays).
  • Apply compartmental modeling to predict tissue-to-plasma ratios .

Methodological Recommendations

  • Contradiction Analysis: Use meta-regression to resolve conflicting IC₅₀ values by adjusting for covariates like enzyme source and assay duration .
  • Replication: Validate deuterium incorporation via high-resolution MS and NMR to ensure isotopic integrity .
  • Reporting: Follow journal guidelines (e.g., structured abstracts, past tense) and include raw data in supplementary materials for transparency .

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